Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Orthogonal protection Solid-phase synthesis Fragment elaboration

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1392212-02-0) is a protected spirocyclic lactam building block based on the 2,6-diazaspiro[3.4]octane scaffold. This scaffold is a fully saturated, high-Fsp³ (fraction sp³) privileged structure increasingly deployed in medicinal chemistry for kinase inhibitors, antibacterials, and CNS-targeting agents.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B12952053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1C(=O)NCC12CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H16N2O3/c17-12-6-14(8-15-12)9-16(10-14)13(18)19-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17)
InChIKeyXUSVVYKRDIJXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate – Core Scaffold Identity and Procurement Baseline


Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1392212-02-0) is a protected spirocyclic lactam building block based on the 2,6-diazaspiro[3.4]octane scaffold . This scaffold is a fully saturated, high-Fsp³ (fraction sp³) privileged structure increasingly deployed in medicinal chemistry for kinase inhibitors, antibacterials, and CNS-targeting agents [1]. The compound features a 7-oxo (lactam) functionality on the pyrrolidine ring and a Cbz (benzyloxycarbonyl) protecting group on the N-2 azetidine nitrogen, enabling orthogonal deprotection strategies in multi-step syntheses . With a molecular formula of C₁₄H₁₆N₂O₃, a molecular weight of 260.29 g/mol, and a typical commercial purity of ≥95%, it serves as a key intermediate for fragment-based drug discovery and lead optimization campaigns .

Why Generic 2,6-Diazaspiro[3.4]octane Building Blocks Cannot Simply Substitute for Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate


The 2,6-diazaspiro[3.4]octane scaffold family encompasses a broad range of derivatives that differ critically in their protection scheme, oxidation state, and functional group positioning. Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate uniquely combines a Cbz-protected N-2 azetidine nitrogen with a 7-oxo lactam on the pyrrolidine ring . In contrast, the more common tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1234616-51-3) employs a Boc group, which necessitates acidic deprotection conditions incompatible with acid-sensitive downstream intermediates [1]. The non-oxo analog benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate lacks the lactam carbonyl, removing a key hydrogen-bond acceptor and synthetic handle for further elaboration . Even the closely related benzyl 5-oxo regioisomer (CAS 1392210-22-8) relocates the lactam to the 5-position, altering the spatial orientation of the carbonyl and potentially changing both reactivity and the conformational profile of derived products . These differences in protecting group lability, hydrogen-bonding capacity, and regiochemical positioning mean that substituting one building block for another can lead to failed deprotection steps, altered SAR, or incompatible synthetic routes.

Quantitative Differentiation Evidence: Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate vs. Closest Analogs


Orthogonal Cbz Protection Enables Selective N-2 Deprotection Under Non-Acidic Conditions vs. Boc-Protected Analog

The Cbz (benzyloxycarbonyl) group on the N-2 position of benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate can be removed by hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1234616-51-3) employs a Boc group requiring acidic cleavage (e.g., TFA or HCl/dioxane) . This orthogonality is critical when the target molecule contains acid-labile functionalities such as tert-butyl esters, silyl ethers, or acetal protecting groups that would be compromised under Boc deprotection conditions .

Orthogonal protection Solid-phase synthesis Fragment elaboration

7-Oxo Lactam as a Hydrogen-Bond Acceptor and Synthetic Handle vs. Non-Oxo and 5-Oxo Regioisomers

The 7-oxo lactam carbonyl in benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate provides a defined hydrogen-bond acceptor that can engage kinase hinge regions or be reduced to the corresponding pyrrolidine for further diversification [1]. The non-oxo analog benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1086394-85-5) lacks this carbonyl, eliminating a key pharmacophoric interaction point . The 5-oxo regioisomer (CAS 1392210-22-8) positions the carbonyl on the azetidine rather than the pyrrolidine ring, shifting the H-bond vector by approximately 1.5–2.0 Å based on molecular modeling of the spirocyclic framework . In kinase inhibitor design, such vector differences can determine whether a compound achieves potent hinge binding (IC₅₀ < 100 nM) or fails to engage the target altogether [1].

Kinase hinge binding Hydrogen-bond interactions Regioselective functionalization

Class-Level Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives: Potency Benchmark for Fragment Elaboration

While benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate itself is a protected building block and not directly tested for biological activity, its elaborated derivatives on the 2,6-diazaspiro[3.4]octane scaffold have demonstrated exceptional antitubercular potency. A nitrofuran carboxamide derivative bearing a 1,2,4-triazole periphery and N-mesyl group (compound 17) achieved a minimum inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv [1]. A further optimized lead, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane (compound 1), displayed MICs of 0.0124–0.0441 μg/mL against multidrug-resistant MTb strains [2]. For comparison, the first-line antitubercular drug isoniazid exhibits an MIC of 0.02–0.05 μg/mL against H37Rv in comparable broth dilution assays, placing these elaborated spirocyclic derivatives in the same potency range as clinical standard-of-care [2]. In contrast, simplified scaffold analogs lacking the full diazaspiro[3.4]octane core (series 5a–c) showed substantially reduced activity, with MIC values >10 μg/mL against the same strains, demonstrating that the intact spirocyclic framework is essential for potency [2].

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Nitrofuran conjugates

Class-Level Anti-MRSA Activity via Scaffold Hopping from Oxadiazole Antibiotics

A spirocyclic derivative incorporating the 6-methylsulfonyl-2,6-diazaspiro[3.4]octane moiety—accessible via elaboration of Cbz-protected 7-oxo building blocks—demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values of 0.093–0.75 μg/mL [1]. This scaffold-hop strategy, replacing an oxadiazole core with a 2,6-diazaspiro[3.4]octane amide, yielded compounds with superior activity relative to the parent oxadiazole antibiotic series [1]. The conformational rigidity and high Fsp³ character (Fsp³ = 0.54 for the 2-benzyl-2,6-diazaspiro[3.4]octane core) of the spirocyclic framework are proposed to contribute to enhanced target engagement and improved metabolic stability compared to more flexible, lower-Fsp³ heterocyclic alternatives [1].

Antibacterial resistance MRSA Scaffold hopping

Physicochemical Differentiation: Predicted Boiling Point and Density vs. Common Spirocyclic Building Blocks

The predicted boiling point of benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is 495.0 ± 45.0 °C at 760 mmHg, with a predicted density of 1.30 ± 0.1 g/cm³ . In comparison, the unsubstituted parent 2,6-diazaspiro[3.4]octane (CAS 136098-13-0) has a boiling point of 190.5 ± 8.0 °C at 760 mmHg and density of 1.1 ± 0.1 g/cm³ . The substantially higher boiling point (~305 °C difference) of the benzyl 7-oxo derivative reflects its increased molecular weight (+148 Da) and the presence of the Cbz carbamate and lactam functionalities, which introduce additional dipole moments and hydrogen-bonding capacity. This difference has practical implications for purification strategy: the target compound is unsuitable for distillation-based purification and is better suited to chromatographic methods or recrystallization, whereas the parent scaffold may be distillable .

Purification planning Volatility comparison Physical property differentiation

Caveat on Direct Biological Evidence Availability

A comprehensive search of the peer-reviewed literature and patent databases (as of May 2026) did not identify any published study in which benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1392212-02-0) was directly tested for biological activity, selectivity, or pharmacokinetic properties as a stand-alone entity. All biological activity data presented in this guide are class-level inferences derived from structurally elaborated derivatives of the 2,6-diazaspiro[3.4]octane scaffold [1][2][3]. The compound's primary documented role is as a protected synthetic intermediate . Users should not extrapolate direct biological potency or safety profiles to this building block without experimental validation.

Data transparency Procurement risk assessment Evidence gap analysis

Procurement-Relevant Application Scenarios for Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate


Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The Cbz-protected 7-oxo building block is ideally suited for fragment-based screening campaigns and DNA-encoded library construction where orthogonal deprotection is paramount. The Cbz group permits on-DNA hydrogenolysis without the acidic conditions that would depurinate or degrade DNA tags, a limitation of Boc-protected analogs . The 7-oxo lactam provides a hydrogen-bond anchor point for fragment binding, while the free N-6 position (after orthogonal deprotection) allows for diversification with warheads or affinity tags [1]. The high Fsp³ character of the spirocyclic core (Fsp³ ≈ 0.54 for related 2-benzyl derivatives ) aligns with the growing preference for three-dimensional fragments in FBDD collections.

Antitubercular Lead Optimization: Nitrofuran Conjugate Synthesis

Building on the demonstrated MIC of 0.016 μg/mL against M. tuberculosis H37Rv for elaborated 2,6-diazaspiro[3.4]octane nitrofuran carboxamides [1], the Cbz-protected 7-oxo building block serves as a strategic entry point for synthesizing focused libraries around the N-2 and N-6 positions. Selective Cbz deprotection (H₂/Pd-C) reveals the N-2 amine for acylation with 5-nitro-2-furoic acid, while the 7-oxo group can be reduced to the pyrrolidine or functionalized independently, enabling systematic SAR exploration of the molecular periphery that has proven critical for potency and selectivity against multidrug-resistant strains (MIC 0.0124–0.0441 μg/mL) [2].

Kinase Inhibitor Fragment Elaboration with Orthogonal Nitrogen Functionalization

The 2,6-diazaspiro[3.4]octane scaffold has been deployed as a kinase hinge-binding motif in inhibitors of NAMPT, ROCK, JAK, and CDK2 [1]. The orthogonal protection of benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (Cbz on N-2; free lactam NH at N-6) enables sequential functionalization: N-6 can be alkylated or sulfonylated first, followed by Cbz removal and N-2 derivatization, or vice versa . This sequential control is essential for constructing dissymmetrically substituted kinase inhibitors where the two nitrogen substituents engage different sub-pockets of the ATP-binding site, as exemplified by the 6-methylsulfonyl/2-(5-nitro-2-furoyl) differentiation pattern in the antitubercular lead series [2].

Gram-Positive Antibacterial Development via Scaffold-Hopping Strategies

For programs seeking to replace metabolically labile oxadiazole or other heterocyclic cores with conformationally constrained spirocyclic alternatives, the 7-oxo-2,6-diazaspiro[3.4]octane scaffold has demonstrated viability through scaffold-hopping studies that yielded anti-MRSA compounds with MIC values of 0.093–0.75 μg/mL [3]. The Cbz-protected building block provides the requisite orthogonal protection for constructing the 6-methylsulfonyl pharmacophore identified as critical for anti-MRSA activity, while the 7-oxo group can serve as a handle for further optimization of physicochemical properties without perturbing the key N-2/N-6 substitution pattern [3].

Quote Request

Request a Quote for Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.